Plumbane, bis(acetyloxy)diheptyl-

Description

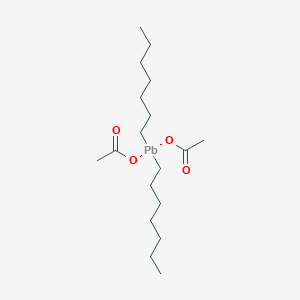

Plumbane, bis(acetyloxy)diheptyl- is an organolead compound characterized by a central lead atom bonded to two acetyloxy groups (-OAc) and two heptyl chains (-C₇H₁₅). This structure distinguishes it from other plumbane derivatives, which often feature varying substituents such as halogens, sulfur-containing groups, or shorter alkyl chains.

Properties

CAS No. |

20917-38-8 |

|---|---|

Molecular Formula |

C18H36O4Pb |

Molecular Weight |

524 g/mol |

IUPAC Name |

[acetyloxy(diheptyl)plumbyl] acetate |

InChI |

InChI=1S/2C7H15.2C2H4O2.Pb/c2*1-3-5-7-6-4-2;2*1-2(3)4;/h2*1,3-7H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

InChI Key |

QUPQAKRAXZKIFV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC[Pb](CCCCCCC)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Plumbane, bis(acetyloxy)diheptyl- typically involves the reaction of lead acetate with diheptyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The general reaction can be represented as follows:

[ \text{Pb(OAc)2 + 2 C_7H{15}OH} \rightarrow \text{Pb(C_7H_{15}OAc)_2 + 2 HOAc} ]

Industrial Production Methods: Industrial production of Plumbane, bis(acetyloxy)diheptyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Plumbane, bis(acetyloxy)diheptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: It can be reduced to form lead metal and other reduced species.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Lead oxides and acetic acid.

Reduction: Lead metal and heptyl alcohol.

Substitution: Various substituted plumbane derivatives.

Scientific Research Applications

Plumbane, bis(acetyloxy)diheptyl- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Plumbane, bis(acetyloxy)diheptyl- involves its interaction with molecular targets, primarily through its lead center. The compound can bind to various biomolecules, altering their structure and function. This interaction can affect cellular pathways and processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data is derived from the Pharos Project materials and related research (see evidence citations).

Table 1: Comparison of Plumbane, bis(acetyloxy)diheptyl- with Structural Analogs

Key Structural and Functional Insights

Oxygen vs. Sulfur Substituents :

- The acetyloxy groups in the target compound contrast with sulfur-containing analogs like bis(acetylthio)dimethyl-plumbane. Acetyloxy esters are less lipophilic than thioesters but may hydrolyze more readily under acidic/basic conditions .

- Sulfur-containing plumbanes (e.g., trimethyl(methylthio)-plumbane) exhibit enhanced thermal stability due to stronger Pb-S bonds compared to Pb-O bonds .

Alkyl Chain Length :

- The diheptyl chains in the target compound increase its molecular weight and lipophilicity compared to derivatives with shorter chains (e.g., triethyl or dimethyl substituents). This could influence solubility in organic solvents and compatibility with polymer matrices .

Halogen vs. Ester Functionalization :

- Chloro-substituted plumbanes (e.g., chloro(triethyl)plumbane) are more reactive due to the electronegative chlorine atom, making them suitable as intermediates in cross-coupling reactions. In contrast, acetyloxy groups may confer milder reactivity, favoring applications as stabilizers .

Aromatic vs. Aliphatic Esters :

- Plumbane, (benzoyloxy)triethyl- incorporates an aromatic benzoyloxy group, which could enhance UV stability compared to the aliphatic acetyloxy groups in the target compound .

Notes and Limitations

- Biological Activity: None of the provided evidence reports biological activity for plumbane derivatives, including the target compound. notes that structurally unrelated lead compounds (e.g., phenol derivatives) exhibit antifungal properties, but this cannot be extrapolated to organolead species .

- Further experimental studies are required to validate inferred characteristics.

- Toxicity Concerns: Organolead compounds are generally toxic, and their use is restricted in many applications. Substitution with less hazardous elements (e.g., silicon or tin analogs) is often preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.